3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,21S,23S,25S,26S,28S,31S,33S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid
Beschreibung
This compound is a highly complex polycyclic molecule featuring 16 hydroxyl groups, 7 carboxyethylsulfanylmethyl substituents, and a nonacyclic core with extensive stereochemical complexity. The stereochemistry (41R,42R,…,56R) further underscores its structural uniqueness, which likely influences its biological interactions and stability .
Eigenschaften
IUPAC Name |
3-[[(1S,3S,5S,6S,8S,11S,13S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O48S8/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t25-,26-,27-,28-,29?,30?,31-,32?,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRODDIHRRDWEW-JWSVSQEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]5[C@@H]([C@H]([C@@H](O[C@H]6[C@@H]([C@H]([C@@H](O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@H]8[C@@H]([C@H]([C@@H](O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)O)OC8CSCCC(=O)O)O)O)CSCCC(=O)O)OC6CSCCC(=O)O)O)O)OC5CSCCC(=O)O)O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H112O48S8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2002.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-[[(1S,3S,...)-5-yl]methylsulfanyl]propanoic acid is a complex molecule with potential biological activity that warrants detailed exploration. This article reviews its biological properties based on available literature and experimental studies.
Chemical Structure and Properties
The compound features a highly intricate structure characterized by multiple stereocenters and functional groups including carboxyethylsulfanylmethyl and hydroxy groups. Its molecular complexity suggests potential interactions with various biological pathways.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of similar compounds. For instance:
- Mechanism of Action : Compounds with structural similarities have demonstrated the ability to mitigate oxidative stress in neuronal cells. This is achieved through the modulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
- In Vivo Studies : Experimental models have shown that administration of these compounds can reduce markers of neurodegeneration and improve cognitive function in rodent models subjected to neurotoxic agents .
Antioxidant Activity
The antioxidant capacity of the compound has been a focal point in several studies:
- Oxidative Stress Reduction : The compound has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation. This suggests a protective effect against oxidative damage in cellular systems .
- Cellular Assays : In vitro assays indicate that the compound enhances the levels of glutathione (GSH), further supporting its role as an antioxidant agent .
Study 1: Neuroprotective Potential
A study investigating the effects of structurally related compounds on neuroprotection utilized a model where rats were exposed to monosodium glutamate (MSG), a neurotoxin. The results indicated that treatment with these compounds significantly reduced neuronal apoptosis and improved behavioral outcomes compared to control groups .
Study 2: Antioxidant Mechanisms
Another investigation focused on the antioxidant mechanisms of similar compounds. It reported that these substances could upregulate the expression of genes associated with antioxidant defenses in human cell lines exposed to oxidative stress .
Data Tables
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Complexity and Functional Group Diversity
The compound’s closest analogs are sulfanylmethyl-substituted polyhydroxy acids or macrocyclic ethers. Key comparisons include:
- Key Structural Differences: The target compound’s sulfanylmethyl-carboxyethyl moieties are absent in simpler phenolic analogs like nymphaeol C or terpenoids. Unlike ADP-ribose derivatives, which prioritize ribose-phosphate backbones, this compound’s nonacyclic core and hydroxyl/ether linkages suggest a role in stabilizing large-scale molecular interactions .
Spectroscopic Comparisons
- NMR Shifts: The H3’ proton in ADP-ribose resonates at 7.3 ppm, whereas analogous protons in sulfanylmethyl-substituted compounds (e.g., the target) show upfield/downfield shifts due to electron-withdrawing sulfur groups (e.g., 7.5 ppm in related compounds) . Hydroxyl proton signals in the target compound are expected to span 1.5–5.0 ppm, broader than those in monocyclic phenolics (e.g., solophenol A: 4.0–5.5 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
